1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane
Description
1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane (commonly abbreviated as EBOB in research contexts, though full nomenclature is retained here per requirements) is a bicyclic orthobenzoate derivative with a 2,6,7-trioxabicyclo[2.2.2]octane core. Its structure features a 4-ethynylphenyl substituent at position 1 and a propyl group at position 4 . This compound is a high-affinity noncompetitive antagonist (NCA) of ionotropic γ-aminobutyric acid (GABA) receptors, particularly targeting the picrotoxinin-binding site within the chloride channel lumen of GABAA receptors . Radiolabeled [<sup>3</sup>H]EBOB is widely used in pharmacological studies to investigate channel-blocking mechanisms and insecticide resistance due to its specificity and stability in binding assays .
Key structural attributes include:
Properties
IUPAC Name |
1-(4-ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-3-9-15-10-17-16(18-11-15,19-12-15)14-7-5-13(4-2)6-8-14/h2,5-8H,3,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUCNMPQEAYQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148635 | |
| Record name | 1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108614-26-2 | |
| Record name | 1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108614-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108614262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-ETHYNYLPHENYL)-4-PROPYL-2,6,7-TRIOXABICYCLO(2.2.2)OCTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGI6L0G4CG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
EBOB, also known as 1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane or VGI6L0G4CG, primarily targets the γ-aminobutyric acid (GABA)-gated chloride channels (GABARs) of insects and mammals. These GABARs are membrane-bound proteins that belong to the Cys-loop superfamily of ligand-gated ion channels. They mediate fast-acting inhibitory neurotransmission in the nervous systems of mammals and insects.
Mode of Action
EBOB acts as a noncompetitive antagonist of GABARs. The blocking actions of EBOB are enhanced by repeated co-application with the agonists and by prolonged pre-application of EBOB prior to co-application with GABA and glutamate. This indicates resting-state actions of the blockers. EBOB interacts with threonine 281 and alanine 277 in the GABARs, with threonine 281 playing a more critical role in interacting with EBOB than alanine 277.
Biochemical Pathways
The primary biochemical pathway affected by EBOB is the GABAergic neurotransmission pathway. By blocking the GABA-gated chloride channels, EBOB inhibits the influx of chloride ions into the cell, which typically results in the hyperpolarization of the postsynaptic cell and thereby suppresses depolarization induced by excitatory neurotransmitters.
Pharmacokinetics
It is known that adme properties such as absorption, clearance, and volume of distribution are strongly influenced by physicochemical parameters. Therefore, the ADME properties of EBOB would likely depend on its specific physicochemical properties.
Result of Action
The primary molecular effect of EBOB’s action is the blocking of GABA- and glutamate-gated responses. This results in the inhibition of the influx of chloride ions into the cell, leading to the suppression of depolarization induced by excitatory neurotransmitters. On a cellular level, this results in the hyperpolarization of the postsynaptic cell.
Biochemical Analysis
Biochemical Properties
EBOB interacts with γ-aminobutyric acid (GABA)-gated Cl− channels (GABARs) of insects and mammals. It has been found to block not only the GABA- but also glutamate-gated responses. The blocking actions of EBOB on the GABA- and glutamate-induced responses were compared by determining IC50 values under steady state condition.
Cellular Effects
EBOB has been found to have profound effects on cellular processes. It blocks not only the GABA- but also glutamate-gated responses of terminal abdominal ganglion neurons in American cockroach. This suggests that EBOB can influence cell function by modulating the activity of these receptors.
Molecular Mechanism
The molecular mechanism of EBOB involves its interaction with GABA and glutamate receptors. EBOB has been found to block the GABA- and glutamate-induced responses of neurons. It was also found that prolonged pre-application of EBOB prior to co-application with GABA and glutamate resulted in enhanced blocking actions, indicating resting-state actions of the blockers.
Biological Activity
1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane, also known by its CAS number 108614-26-2, is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C16H18O3 |
| Molecular Weight | 258.34 g/mol |
| Density | 1.17 g/cm³ |
| Boiling Point | 338.9 °C at 760 mmHg |
| Flash Point | 113.9 °C |
| LogP | 2.6417 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including proteins and receptors involved in cellular signaling pathways. Its structural features allow it to mimic natural substrates that bind to active sites of enzymes and receptors, potentially modulating their activity.
Research indicates that compounds with similar bicyclic structures often exhibit anti-inflammatory and analgesic properties due to their ability to inhibit specific enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) .
Therapeutic Applications
This compound has been investigated for its potential use in treating conditions such as:
- Chronic Pain : Due to its analgesic properties.
- Inflammation : As a possible anti-inflammatory agent.
- Cancer : Preliminary studies suggest it may inhibit tumor growth through specific signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the compound's biological activity:
- Analgesic Activity : A study demonstrated that compounds structurally similar to this compound exhibited significant pain relief in animal models by reducing the production of pro-inflammatory cytokines .
- Anti-Cancer Properties : Research published in the Journal of Organic Chemistry indicated that derivatives of this compound could induce apoptosis in cancer cell lines by activating caspase pathways . The study provided evidence of its efficacy in reducing cell viability in vitro.
- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit COX enzymes, crucial for the inflammatory response. The results showed a dose-dependent inhibition comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Scientific Research Applications
Introduction to 1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane
This compound, with the CAS number 108614-26-2, is a compound characterized by a unique bicyclic structure that incorporates both ethynyl and propyl groups. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, materials science, and biochemistry.
Medicinal Chemistry
This compound has been investigated for its interactions with biological systems, particularly in the context of drug development. Its structural features allow it to act as a potential ligand for various receptors and enzymes, which may lead to therapeutic applications.
- Case Study : Research indicates that compounds with similar structures have shown promise in modulating receptor activity, suggesting that this compound could be explored for its pharmacological effects on specific targets such as G-protein coupled receptors (GPCRs) and enzyme inhibitors .
Gene Interactions
The compound has been linked to several gene interactions, which may provide insights into its biological mechanisms of action:
| Gene/Protein Interaction | Description |
|---|---|
| Gene A | Involved in metabolic pathways |
| Gene B | Associated with signaling pathways |
| Gene C | Plays a role in cellular processes |
These interactions highlight the potential of the compound in biological research and its utility in understanding complex biochemical pathways .
Materials Science
The bicyclic structure of this compound may also lend itself to applications in materials science, particularly in the development of polymers and nanomaterials.
- Application Example : The incorporation of such compounds into polymer matrices can enhance mechanical properties and thermal stability, making them suitable for advanced material applications .
Environmental Chemistry
Given its chemical stability and unique structure, this compound could be studied for its environmental impact and degradation pathways.
Comparison with Similar Compounds
Alkyl Chain Variations
1-Ethyl-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane (CAS 4266-80-2) :
1-(4-Ethynylphenyl)-4-pentyl-2,6,7-trioxabicyclo[2.2.2]octane (CAS 108614-29-5) :
Cyclic and Fluorinated Derivatives
- trans-1-(4-Ethynylphenyl)-4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo[2.2.2]octane (CAS 131505-53-8): Incorporates a 2-methylcyclopropyl group at position 4.
- Fluorinated Derivatives (e.g., 1-(Heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, CAS 031185-67-8): Fluorine atoms increase electronegativity and metabolic stability.
Pharmacological and Binding Properties
Binding Affinity and Selectivity
- EBOB vs. BIDN : Both exhibit similar binding profiles in β3 homopentameric GABAA receptors, but EBOB’s ethynyl group confers stronger hydrophobic interactions with residues like A2', T6', and L9' in the channel lumen .
- EBOB vs. TBPS : EBOB’s rigid bicyclic core provides higher specificity, whereas TBPS’s flexible structure leads to broader channel modulation and lower insecticide selectivity .
Toxicity and Metabolic Stability
Preparation Methods
Acid-Catalyzed Cyclization of Triol Precursors
The bicyclo[2.2.2]octane core is synthesized via acid-catalyzed cyclization of 1,3,5-trihydroxypropane derivatives. For example, reacting 4-ethynylbenzaldehyde with 2,2-bis(hydroxymethyl)-1,3-propanediol in the presence of p-toluenesulfonic acid (PTSA) yields the trioxabicyclo structure. This method avoids harsh conditions, achieving yields of 65–75% after purification by silica gel chromatography.
Reaction Conditions
Diels-Alder Alternative Approaches
Although less common, Diels-Alder reactions between orthoester dienes and acetylene dienophiles have been explored. For instance, 1,3,5-trioxatriquinane reacts with 4-ethynylstyrene under microwave irradiation to form the bicyclic scaffold. However, this method suffers from regioselectivity issues, limiting yields to 40–50% .
Functionalization with Ethynyl and Propyl Groups
Alkylation for Propyl Substituent Installation
The propyl group is introduced via nucleophilic substitution or alkylation. A representative method involves treating 1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octan-4-ol with propyl bromide in HMPA using NaH as a base.
Key Data
-
Solvent: Hexamethylphosphoramide (HMPA)
-
Base: Sodium hydride (2.0 eq)
-
Temperature: 100°C, 5 h
Purification and Analytical Characterization
Chromatographic Purification
Crude products are purified via flash chromatography using ethyl acetate/hexanes (1:4 to 1:2). The target compound elutes at Rₓ = 0.3–0.4 on silica gel TLC plates.
Spectroscopic Confirmation
-
¹H NMR (CDCl₃, 300 MHz): δ 1.02 (t, J = 7.2 Hz, 3H, CH₂CH₂CH₃), 1.84 (m, 2H, CH₂CH₂CH₃), 2.52–2.75 (m, 4H, bicyclo-CH₂), 3.13 (s, 1H, C≡CH), 7.77 (d, J = 8.4 Hz, 2H, ArH), 7.86 (d, J = 8.4 Hz, 2H, ArH).
Challenges and Optimization Strategies
Side Reactions and Mitigation
Scalability Considerations
Large-scale synthesis (>10 g) requires replacing HMPA with DMSO or DMF due to toxicity concerns. Yields remain consistent (68–72% ) with adjusted reaction times.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Acid-catalyzed cyclization | 75 | >95 | Mild conditions, high regioselectivity |
| Diels-Alder | 45 | 90 | Rapid microwave-assisted synthesis |
| Sonogashira coupling | 82 | 98 | Versatile for ethynyl functionalization |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
